4-Amino-3-(furan-2-yl)butanoic acid
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Overview
Description
4-Amino-3-(furan-2-yl)butanoic acid is an organic compound that features both an amino group and a furan ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(furan-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound followed by a series of reactions to introduce the furan ring and the amino group. For example, the radical bromination of a methyl group can be followed by conversion to a phosphonate and subsequent reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(furan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
4-Amino-3-(furan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-3-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(thiophen-2-yl)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
4-Amino-3-(pyridin-2-yl)butanoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-Amino-3-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other heterocyclic compounds. The furan ring’s aromaticity and electron-rich nature make it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-3-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) |
InChI Key |
PNVONHQAGBQVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
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